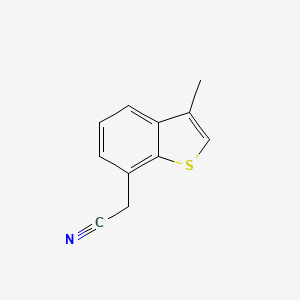![molecular formula C10H21N3O2 B13515270 N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide is a synthetic organic compound with the molecular formula C10H21N3O2 It is characterized by the presence of a dimethylcarbamoyl group, a methylamino group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide typically involves the reaction of N-methyl-3-(methylamino)propanamide with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products. The final product is then isolated and purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanoic acid, while reduction may produce N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanol.
Scientific Research Applications
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)butanamide
- N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)pentanamide
Uniqueness
N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[3-(dimethylamino)-3-oxopropyl]-N-methyl-3-(methylamino)propanamide |
InChI |
InChI=1S/C10H21N3O2/c1-11-7-5-10(15)13(4)8-6-9(14)12(2)3/h11H,5-8H2,1-4H3 |
InChI Key |
QRIHHEXLKSWEHT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)N(C)CCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


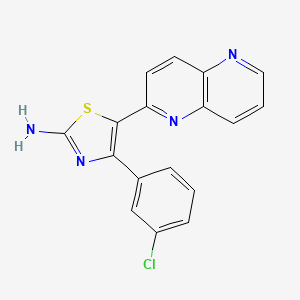
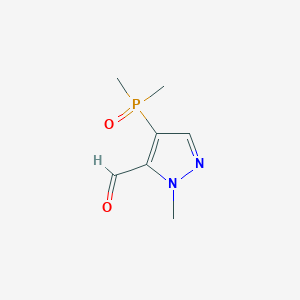

![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)

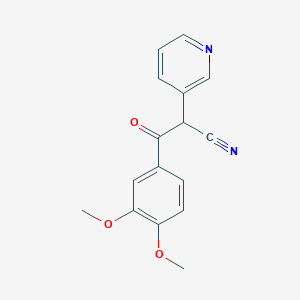
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid](/img/structure/B13515219.png)
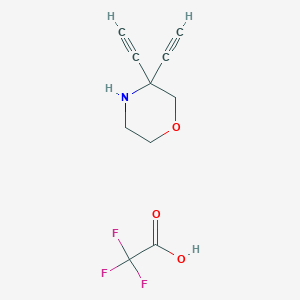
![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B13515248.png)
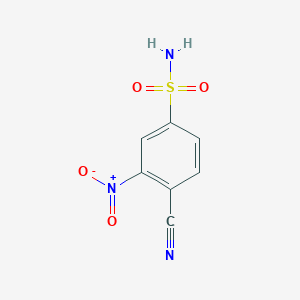
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]ethan-1-amine](/img/structure/B13515259.png)
